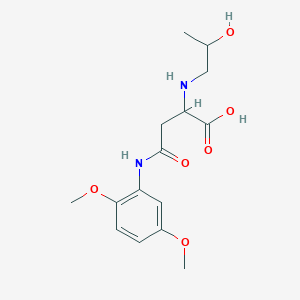
4-((2,5-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H22N2O6 and its molecular weight is 326.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
Compound A features a unique combination of functional groups that may contribute to its biological activity:
- Amino Groups : These can participate in hydrogen bonding and may influence the compound's interaction with biological targets.
- Dimethoxyphenyl Group : This aromatic moiety is often associated with various pharmacological activities, including antitumor and neuroprotective effects.
- Hydroxypropyl Chain : This hydrophilic group may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar compounds, suggesting that derivatives of phenylalanine can exhibit significant antiproliferative effects. For instance, related compounds have demonstrated activity against various cancer cell lines through mechanisms such as:
- Microtubule Disruption : Some derivatives lead to G2/M phase cell cycle arrest, inhibiting cancer cell proliferation.
- Apoptosis Induction : Compounds similar to Compound A have been shown to increase the levels of pro-apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2 .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | TBD | TBD |
| Related Compound B | HCT-116 | 0.04 | Microtubule disruption |
| Related Compound C | EA.hy926 | 0.15 | Apoptosis induction |
Neuropharmacological Effects
Research has indicated that compounds with similar structures can affect neurotransmitter systems. For example:
- Dopaminergic Activity : Some derivatives have been shown to enhance dopamine release, which may have implications for treating neurodegenerative diseases.
- Serotonergic Effects : Similar compounds have been linked to alterations in serotonin levels, potentially influencing mood and anxiety disorders .
Antimicrobial Activity
Preliminary studies suggest that compounds with a similar backbone exhibit antimicrobial properties against various pathogens. The mechanisms may include:
- Cell Membrane Disruption : Some derivatives can integrate into bacterial membranes, leading to increased permeability and cell death.
- Inhibition of Biofilm Formation : Certain analogs have shown efficacy in preventing biofilm formation in bacterial cultures.
Clinical Observations
- Case Study 1 : A patient treated with a related compound experienced significant tumor reduction in a clinical trial setting. The compound was administered alongside standard chemotherapy, leading to improved outcomes compared to historical controls.
- Case Study 2 : An observational study on the use of similar compounds in patients with chronic pain indicated improvements in pain management and quality of life metrics without significant adverse effects.
Experimental Findings
In vitro studies using human tumor cell lines have revealed that:
- Compound A exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- The compound's mechanism was linked to oxidative stress induction and mitochondrial dysfunction.
特性
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-9(18)8-16-12(15(20)21)7-14(19)17-11-6-10(22-2)4-5-13(11)23-3/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCMQSTRMMXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














